latroinsectotoxin
Description
Properties
CAS No. |
130810-27-4 |
|---|---|
Molecular Formula |
C8H16N2O |
Synonyms |
latroinsectotoxin |
Origin of Product |
United States |
Molecular Classification and Characterization Methodologies of Latroinsectotoxins
Subtypes of Latroinsectotoxins (α, β, γ, δ, ε-LITs)
The venom of Latrodectus spiders contains a complex cocktail of neurotoxic proteins. Among these, five distinct latroinsectotoxins have been identified, each targeting insects. nih.govmdpi.comresearchgate.netwikipedia.org These subtypes are designated as alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε)-latroinsectotoxins. nih.govmdpi.comresearchgate.net While they all exhibit insecticidal properties, they differ in molecular mass and, in some cases, primary structure. nih.govllu.edu
Alpha-latroinsectotoxin (α-LIT) was one of the first to be isolated and characterized, with a molecular weight of approximately 120-130 kDa. nih.govnih.govnih.gov Studies have shown it to be particularly lethal to certain insects, such as wax moths. nih.gov The other subtypes have been identified with varying molecular masses: β-LIT at around 140 kDa, γ-LIT at 120 kDa, and both δ-LIT and ε-LIT at approximately 110 kDa. nih.govllu.edu The primary sequence for δ-LIT has been reported and is noted to be shorter than that of α-LIT. nih.gov Furthermore, ε-LIT has also been found to be toxic to nematodes of the species C. elegans. mdpi.com All these toxins are part of a larger family of high molecular weight neurotoxins present in the venom. llu.edu
| Subtype | Abbreviation | Reported Molecular Mass (kDa) | References |
|---|---|---|---|
| alpha-Latroinsectotoxin | α-LIT | 120-130 | nih.govnih.govnih.gov |
| beta-Latroinsectotoxin | β-LIT | 140 | nih.govllu.edu |
| gamma-Latroinsectotoxin | γ-LIT | 120 | nih.govllu.edu |
| delta-Latroinsectotoxin | δ-LIT | 110 | nih.govllu.edu |
| epsilon-Latroinsectotoxin | ε-LIT | 110 | nih.govllu.edu |
Isolation and Purification Methodologies
The study of latroinsectotoxins necessitates their effective separation from the complex mixture of proteins and other bioactive compounds present in crude spider venom. This is achieved through a multi-step process involving venom collection, gland processing, and various separation techniques.
Chromatographic Techniques (e.g., Ion Exchange, Hydrophobic Interaction)
Chromatography is central to the purification of LITs. A combination of different chromatographic methods is typically employed to achieve a homogenous protein sample. nih.govmdpi.com
Ion-Exchange Chromatography: This technique separates proteins based on their net charge. Anion-exchange chromatography, using resins like DEAE-Sepharose, is a common and effective step in the purification of these acidic proteins. mdpi.comresearchgate.net
Hydrophobic Interaction Chromatography: This method separates proteins based on their hydrophobicity and has been successfully used in combination with ion-exchange chromatography to fractionate crude venom. nih.govresearchgate.net
Size-Exclusion Chromatography: Also known as gel filtration or molecular sieve chromatography, this technique separates molecules based on their size and is often used as an initial step to fractionate the crude venom extract. mdpi.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is frequently used in the final stages of purification to achieve a high degree of purity. mdpi.com
Electrophoretic Separation Approaches
Electrophoretic techniques are primarily used for the analysis of protein samples during and after purification to assess purity and determine molecular weights.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a standard method to separate proteins by mass. It is routinely used to monitor the progress of purification and to estimate the molecular weight of the isolated latroinsectotoxins. nih.govresearchgate.net To effectively resolve the wide range of protein sizes in crude venom, researchers may use polyacrylamide gels with varying concentrations. nih.gov
Venom Collection and Gland Processing Techniques
The initial and crucial step in obtaining latroinsectotoxins is the collection of venom.
Electrical Stimulation: A common and effective method for venom extraction involves the electrical stimulation of the spider's chelicerae, which induces the expulsion of venom. This "milking" technique is reported to yield venom of a higher potency compared to direct gland extraction.
Gland Dissection: An alternative method involves the surgical removal of the venom glands from anesthetized spiders. researchgate.net The glands are then homogenized in a suitable buffer to release their contents.
Sample Handling: Immediately following collection, the venom is typically diluted in an ice-cold buffer to inhibit proteolytic enzymes and prevent the degradation of the toxins.
Primary Structural Elucidation Methodologies
Determining the primary amino acid sequence of latroinsectotoxins is fundamental to understanding their structure-function relationships and evolutionary connections to other toxins.
cDNA Cloning and Gene Sequencing
Molecular cloning techniques have been instrumental in elucidating the primary structures of several latroinsectotoxins.
The process begins with the construction of a cDNA library from the messenger RNA (mRNA) extracted from the spider's venom glands. capes.gov.brnih.gov From this library, the specific genes encoding the latroinsectotoxins can be isolated and sequenced. For instance, the cDNA for the α-LIT precursor was found to contain a 4,236-base-pair open reading frame, which translates into a protein of 1,411 amino acids. capes.gov.brnih.gov Similarly, the gene for δ-LIT was cloned and shown to have an open reading frame of 3,642 base pairs, coding for a 1,214 amino acid protein. researchgate.netnih.gov
| Toxin | Open Reading Frame (bp) | Precursor Protein (amino acids) | Key Structural Features | References |
|---|---|---|---|---|
| α-Latroinsectotoxin (α-LIT) | 4236 | 1411 | Ankyrin-like repeats | capes.gov.brnih.gov |
| δ-Latroinsectotoxin (δ-LIT) | 3642 | 1214 | N-terminal domain, ankyrin-like repeats, C-terminal domain | researchgate.netnih.gov |
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) has become an indispensable tool in proteomics for the comprehensive analysis of complex protein mixtures like spider venom. nih.gov In the study of latroinsectotoxins, MS-based proteomics is utilized to identify and characterize the various toxin isoforms present in the venom. researchgate.net
The general workflow involves the separation of venom components, often by chromatography techniques, followed by ionization of the proteins or their peptide fragments. mdpi.comfrontiersin.org Two common ionization techniques are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). nih.gov The mass-to-charge ratio (m/z) of the resulting ions is then measured by a mass analyzer. nih.gov
For instance, MALDI-MS analysis of purified native δ-latroinsectotoxin revealed a molecular weight of 110,916 ± 100 Da. nih.gov Tandem mass spectrometry (MS/MS) is a key technique for sequencing peptides. nih.gov In this method, peptide ions are fragmented, and the resulting fragment ions provide sequence information. nih.gov This approach, combined with transcriptomic data from the venom glands, allows for the identification and sequencing of various this compound family members. researchgate.netmdpi.com Proteomic analysis of Steatoda nobilis venom, a relative of the black widow, has revealed the presence of δ-latroinsectotoxins, highlighting the power of this technique in identifying toxins in complex mixtures. uliege.be
N-Terminal Sequence Analysis
Determining the N-terminal amino acid sequence is a classical and crucial step in protein characterization. For latroinsectotoxins, this information is vital for confirming the identity of the purified toxin and for designing probes for cloning the corresponding genes. researchgate.net
The process typically involves the Edman degradation method, where the N-terminal amino acid is sequentially cleaved and identified. The N-terminal sequence of α-latroinsectotoxin from Latrodectus mactans tredecimguttatus has been determined using this method. researchgate.net This sequence information was then used to create probes for cloning the α-latroinsectotoxin gene. researchgate.net
Research has also highlighted the importance of a free N-terminus for the toxin's pore-forming activity. jneurosci.org Studies on α-latrotoxin, a related vertebrate-specific toxin, have shown that fusion of a tag like Glutathione S-transferase (GST) to the N-terminus inhibits the toxin's ability to form pores, even though it can still bind to its receptor. jneurosci.org This underscores the functional significance of the N-terminal region, which is believed to be inserted into the target membrane. jneurosci.org
Advanced Structural Biology Research
Elucidating the three-dimensional structure of latroinsectotoxins is key to understanding their function at a molecular level. Several advanced techniques are employed for this purpose.
Cryo-Electron Microscopy (Cryo-EM) for Dimer and Oligomer Analysis
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and complex macromolecules, including toxins that are difficult to crystallize. nih.gov This method involves flash-freezing a purified protein solution in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. researchgate.net
Recent studies have successfully used cryo-EM to determine the structures of the δ-latroinsectotoxin (δ-LIT) dimer. nih.govbiorxiv.orgnih.govrcsb.org The cryo-EM structure of the δ-LIT dimer, resolved to 4.6 Å, revealed that latrotoxins are organized into four distinct domains: an N-terminal α-helical domain, a small β-sheet domain, a central membrane insertion domain with six parallel α-helices, and a C-terminal domain composed of ankyrin-like repeats. nih.govbiorxiv.orgrcsb.org This structural insight provides a foundation for understanding how these toxins oligomerize and form pores in the membranes of insect neurons. nih.govbiorxiv.orgrcsb.org The analysis of δ-LIT showed that it can form dimers, and to a lesser extent, trimers and tetramers. biorxiv.org
X-Ray Crystallography Approaches
X-ray crystallography is a cornerstone technique in structural biology for determining the atomic and molecular structure of a crystal. wikipedia.orgnih.gov The process involves growing high-quality crystals of the purified protein, which are then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the molecule can be built. nih.gov
While obtaining high-resolution crystal structures of large, flexible proteins like latroinsectotoxins can be challenging, X-ray crystallography has been instrumental in determining the structures of individual domains, such as the ankyrin repeat domains. researchgate.net The ankyrin repeats, which are common in latrotoxins, form a structural scaffold. The structural information from X-ray crystallography, even of homologous proteins or domains, can be used in conjunction with other techniques like cryo-EM to build more complete models of the entire toxin. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing information that is complementary to crystal structures. wikipedia.org NMR is particularly useful for studying smaller proteins or individual domains and can reveal details about protein folding, stability, and interactions with other molecules. wikipedia.org
While full-length latroinsectotoxins are generally too large for complete structural determination by solution-state NMR alone, the technique can be applied to study smaller, folded domains of the toxin. wikipedia.org For example, NMR could be used to investigate the structure and flexibility of the N-terminal domain or individual ankyrin repeats. Furthermore, NMR can be used to study the interaction of latroinsectotoxins with their receptors or with membrane mimetics, providing insights into the initial steps of toxin action. nih.gov
In Silico Molecular Modeling and Prediction
In silico molecular modeling and prediction have become increasingly important in structural biology. These computational approaches use the amino acid sequence of a protein to predict its three-dimensional structure. Homology modeling, for instance, builds a model of a target protein based on the known structure of a related protein.
For latroinsectotoxins, molecular modeling can be used to build models of different isoforms based on the known cryo-EM structure of δ-LIT. nih.gov These models can then be used to predict the binding sites for receptors and to understand the structural basis for the toxins' insect specificity. Molecular dynamics simulations, a computational technique that simulates the movement of atoms and molecules over time, can provide insights into the conformational changes that latroinsectotoxins undergo during oligomerization and pore formation. researchgate.net These in silico methods, when combined with experimental data from techniques like cryo-EM and X-ray crystallography, provide a powerful approach to understanding the structure-function relationships of latroinsectotoxins.
Domain Architecture and Ankyrin Repeat Analysis
The molecular structure of latroinsectotoxins (LITs), like other members of the latrotoxin (LaTX) family, is characterized by a complex, multi-domain architecture. rcsb.org These large proteins, with molecular masses ranging from 110 to 140 kDa, are composed of two principal sections: a unique N-terminal region and a C-terminal region distinguished by the presence of multiple ankyrin repeats. researchgate.netmdpi.com High-resolution structural studies, particularly those employing cryo-electron microscopy (cryo-EM), have revealed that latrotoxins are generally organized into four distinct domains. rcsb.orgnih.govbiorxiv.org
A connector domain at the N-terminal end (residues 48-115), comprising a four-helix structure. nih.govbiorxiv.org
A central helical bundle domain (residues 116-352), which features a novel six-helix bundle fold. nih.govbiorxiv.org Five of these helices are aligned in parallel, forming a cylinder around a central α-helix. nih.gov
A short plug domain composed of β-sheets (residues 353-452), which links the helical bundle to the ankyrin repeat domain. nih.govbiorxiv.org
This modular architecture is a defining feature of the latrotoxin family, suggesting a common evolutionary origin and functional mechanism. nih.govcapes.gov.br
The most prominent feature of the C-terminal region is the extensive array of ankyrin-like repeats (ARs). capes.gov.brnih.gov Ankyrin repeats are common structural motifs, each about 33 amino acids long, that mediate protein-protein interactions. researchgate.netmdpi.com In latrotoxins, these repeats are thought to organize the C-terminal region into a compact, globular structure and are crucial for the toxin's function. researchgate.net The number of ankyrin repeats varies among different latrotoxins, which contributes to their target specificity. researchgate.net For instance, cloning and structural analysis of α-latroinsectotoxin (α-LIT) cDNA revealed that the region from residues 464-1176 is almost entirely made up of these repeats. nih.gov Similarly, δ-latroinsectotoxin (δ-LIT) is characterized by a central region composed of numerous ankyrin-like repeats. nih.gov
Characterization of this domain architecture has been achieved primarily through molecular cloning and advanced structural biology techniques. The primary structures and domain organizations of δ-LIT and α-LIT were first elucidated by cloning and sequencing their respective cDNAs from spider venom glands. nih.govnih.gov More recently, cryo-electron microscopy has provided high-resolution structural models of the δ-LIT dimer, confirming the four-domain organization and the arrangement of the ankyrin repeats shielding a central membrane insertion domain. rcsb.orgnih.govbiorxiv.org
Detailed Research Findings
The table below summarizes the key domains identified in latroinsectotoxins and related latrotoxins.
| Domain | Location/Residues (in α-LCT) | Structural Features | Proposed Function |
|---|---|---|---|
| Connector Domain | N-terminus (48-115) | Four-helix domain. nih.govbiorxiv.org | Part of the flexible N-terminal head. rcsb.org |
| Helical Bundle Domain | Central N-terminus (116-352) | Six-helix bundle, with five parallel helices encircling a central one. nih.govbiorxiv.org | Contains the membrane insertion region. rcsb.org |
| Plug Domain | C-terminal N-terminus (353-452) | Short β-sheet domain. nih.govbiorxiv.org | Links the helical bundle to the ankyrin repeat domain. nih.govbiorxiv.org |
| Ankyrin Repeat (AR) Domain | C-terminus | A long, curved region composed of multiple ankyrin-like repeats. researchgate.netbiorxiv.org | Shields the membrane insertion domain; likely involved in protein-protein interactions. rcsb.orgresearchgate.net |
The number of ankyrin repeats is a key variable within the latrotoxin family, as detailed in the comparative analysis below.
| Toxin | Number of Ankyrin Repeats | Primary Target | Reference |
|---|---|---|---|
| α-Latrotoxin (α-LTX) | 20 (22 including imperfect repeats) | Vertebrates | researchgate.net |
| δ-Latroinsectotoxin (δ-LIT) | 13-15 | Insects | researchgate.netnih.gov |
| α-Latroinsectotoxin (α-LIT) | Extensive region of repeats | Insects | nih.gov |
Mechanism of Action at the Molecular and Cellular Levels
Presynaptic Neurotransmitter Release Modulation
Latroinsectotoxins are characterized by their ability to trigger significant neurotransmitter release from presynaptic terminals. This effect is a hallmark of latrotoxin activity and has been extensively studied to understand the fundamental processes of synaptic transmission.
Latroinsectotoxins directly stimulate the exocytosis of synaptic vesicles. This leads to a large and sustained release of neurotransmitters into the synaptic cleft. uniprot.orgnih.gov Research on related latrotoxins, particularly alpha-latrotoxin (B1139616) (α-LTX), which shares structural and functional similarities with LITs, has demonstrated that this stimulation can occur even in the absence of extracellular calcium under certain conditions or through receptor-mediated intracellular signaling pathways. researchgate.netnih.govuniprot.org This suggests that latroinsectotoxins may also possess mechanisms to directly influence the components of the secretory apparatus, independent of or in conjunction with ion influx.
Studies utilizing latrotoxins, including insights likely applicable to latroinsectotoxins due to their conserved mechanisms, have provided crucial support for the vesicular transport hypothesis of neurotransmitter release. The ability of these toxins to induce massive exocytosis of synaptic vesicles highlights the central role of these vesicles in storing and releasing neurotransmitters. The observed depletion of synaptic vesicle contents following latrotoxin exposure further validates the concept that neurotransmitters are released via the fusion of synaptic vesicles with the presynaptic membrane.
Stimulatory Effects on Exocytosis
Ion Channel Modulation and Membrane Permeabilization
A key aspect of latroinsectotoxin function is their capacity to alter the permeability of the presynaptic membrane through the formation of ion channels. wipo.intmdpi.com
Latroinsectotoxins form cation-permeable pores within lipid membranes. wipo.int This pore formation is typically associated with the oligomerization of the toxin molecules, often into tetrameric structures, which then insert into the membrane. tsri.or.thnih.gov These pores allow the passage of various cations across the membrane. uniprot.org
For some latrotoxins, including alpha-latrotoxin, the presence of divalent cations such as Ca2+ and Mg2+ is crucial for catalyzing or stabilizing the formation of the tetrameric pore structure. tsri.or.thnih.govuniprot.org However, studies on alpha-latroinsectotoxin suggest that its oligomerization process might be independent of divalent cations, presenting a potential difference in the detailed mechanism compared to its vertebrate counterpart. wipo.int Despite this, the resulting pores formed by latroinsectotoxins are permeable to Ca2+ ions, leading to an influx of calcium into the presynaptic terminal. wipo.intuniprot.org This calcium influx is a significant trigger for neurotransmitter release. tsri.or.thuniprot.org
Electrophysiological studies have provided detailed insights into the properties of the ion channels formed by latroinsectotoxins. These studies have characterized the conductance states and dimensions of the pores. For instance, alpha-latroinsectotoxin has been shown to form channels with a relatively small conductance in planar phospholipid membranes. wipo.int The entrance diameter of these channels has been estimated. Research on related latrotoxins like alpha-latrotoxin and delta-latroinsectotoxin has also identified distinct channel conductance levels, suggesting potential flickering or multiple conformational states of the pore.
Table 1: Electrophysiological Properties of this compound Channels
| Toxin | Membrane Type | Ionic Conditions (Example) | Conductance (pS) | Entrance Diameter (nm) |
| Alpha-latroinsectotoxin | Planar phospholipid membranes | 100 mM KCl (pH 7.4) | 23.5 ± 3.7 | 0.55-0.58 |
| Delta-latroinsectotoxin | Artificial membrane bilayers uniprot.org | Not specified uniprot.org | Not specified | Not specified |
| Alpha-latrotoxin | Biological membranes | Not specified | 120 ± 9, 208 ± 11 | 1.1, 1.35 Å (pore diameter) |
Table 2: Permeability of Latrotoxin Pores to Cations
| Ion | Permeability (Observed for Latrotoxins) | Source |
| Ca2+ | Permeable | wipo.intuniprot.org |
| Na+ | Permeable | uniprot.org |
| K+ | Permeable | uniprot.org |
| Ba2+ | Permeable | |
| Sr2+ | Permeable | |
| Mg2+ | Permeable | |
| Li+ | Permeable | |
| Cs+ | Permeable | |
| La3+ | Blocking | uniprot.org |
| Trivalent cations (e.g., Yb3+, Gd3+, Y3+, Al3+) | Blocking (at 50-100 μM) |
Molecular Dynamics Simulations of Pore Transition
While most detailed molecular dynamics (MD) simulations regarding pore transition have focused on α-latrotoxin due to its medical relevance, the structural similarities among latrotoxins suggest analogous mechanisms may apply to latroinsectotoxins. sci.newsbiorxiv.orgresearchgate.net MD simulations of α-LTX have revealed dramatic conformational changes in the toxin's structure during the transition from a prepore state to a pore state within the membrane. biorxiv.orgresearchgate.netresearchgate.net These simulations indicate that distinct helical bundles within the N-terminal region rearrange to form a stable coiled-coil stalk that penetrates the cell membrane. biorxiv.orgresearchgate.net This stalk positions an N-terminal pair of helices within the membrane, facilitating the assembly of a cation-permeable channel. biorxiv.orgresearchgate.net The pore formed is selective for cations, allowing influx of ions like Ca2+. biorxiv.orgsci.news The outwards-facing region of the barrel is highly negatively charged, which may act as a "stop-patch" preventing further insertion into the membrane. biorxiv.orgresearchgate.net Comparative analysis between α-latrocrustatoxin and δ-latroinsectotoxin suggests that oligomerization involves major conformational changes and proposes a cyclic mechanism of oligomerization prior to membrane insertion. Both recombinant α-latrocrustatoxin and δ-latroinsectotoxin have been shown to form channels in artificial membrane bilayers that are stabilized by Ca2+ ions and allow calcium flux.
Receptor Binding and Recognition
Latroinsectotoxins bind to specific receptors on the surface of insect neuronal cells. biorxiv.org The species specificity of latrotoxins, including the selective effect of latroinsectotoxins on insects, is likely due to differences in their receptors. embopress.orgnih.gov
The precise insect neuronal receptors for latroinsectotoxins have been less extensively characterized compared to the vertebrate receptors for α-latrotoxin. However, research suggests that latroinsectotoxins interact with specific components on the insect neuronal membrane to exert their effects. biorxiv.org Studies using C. elegans as a model system have identified a latrophilin homologue that mediates the toxic effects of black widow spider venom in this nematode, which is primarily susceptible to ε-latroinsectotoxin. nottingham.ac.uk This suggests that latrophilin-like receptors may play a role in this compound action in insects. nottingham.ac.ukmpg.de
Methodologies for determining binding affinity of latroinsectotoxins to their receptors would likely involve techniques similar to those used for α-latrotoxin, adapted for insect neuronal preparations. These could include:
Radioligand binding assays: Using labeled this compound to measure binding to insect neuronal membranes or cultured insect cells expressing the receptor.
Surface Plasmon Resonance (SPR): To study the real-time interaction kinetics and affinity between purified this compound and its immobilized receptor.
Cell-based assays: Measuring the functional response (e.g., neurotransmitter release, calcium influx) at varying toxin concentrations to infer binding characteristics.
Detailed data specifically for this compound binding affinities is less readily available in broad public searches compared to α-latrotoxin.
While latroinsectotoxins and α-latrotoxin share structural homology, their receptor interactions exhibit species specificity. α-Latrotoxin binds to three main receptors in vertebrates: neurexins, latrophilins (also known as CIRL or ADGRL1), and protein tyrosine phosphatase σ (PTPσ). wikipedia.orgbiorxiv.orgscielo.brnih.govmdpi.commdpi.comuniprot.org
| Receptor Family | α-Latrotoxin Binding (Vertebrates) | This compound Binding (Insects) | Calcium Dependence (α-LTX) |
| Neurexins | High affinity, Ca2+-dependent binding. embopress.orgscielo.brnih.govmdpi.comuniprot.orgnih.gov | Putative, less characterized. Homologs exist in insects. nottingham.ac.ukplos.org | Ca2+-dependent scielo.brnih.govmdpi.com |
| Latrophilins | High affinity, Ca2+-independent binding. scielo.brnih.govmdpi.comuniprot.org | Putative, suggested by studies in C. elegans. nottingham.ac.ukmpg.de | Ca2+-independent scielo.brnih.govmdpi.com |
| PTPσ | Binds, contributes to action to a minor extent. wikipedia.orgscielo.brnih.govmdpi.comuniprot.org | Putative, less characterized. Homologs exist in insects. cenmed.comresearchgate.netciteab.comresearchgate.net | Ca2+-independent scielo.brnih.govmdpi.com |
The interaction with neurexin Iα in vertebrates is Ca2+-dependent, while binding to latrophilin and PTPσ can occur in the absence of Ca2+. wikipedia.orgscielo.brnih.govmdpi.com Although insect homologs of these receptors exist, the specific interactions and calcium dependence of this compound binding to these receptors in insects require further investigation. nottingham.ac.ukmpg.deplos.org The ankyrin repeats in latrotoxins are thought to be involved in high-affinity binding to their receptors. scielo.br
Comparative Analysis of this compound-Receptor Interactions vs. α-Latrotoxin Receptors (Neurexins, Latrophilins, PTPσ)
Intracellular Signal Transduction Pathways
Upon binding to their receptors on the insect neuronal membrane, latroinsectotoxins trigger intracellular signaling pathways that lead to the massive release of neurotransmitters. scielo.br While the exact pathways activated by latroinsectotoxins in insects are not as well-defined as those for α-latrotoxin in vertebrates, insights can be drawn from the α-LTX model.
In vertebrate neurons, α-latrotoxin binding to latrophilin, a G protein-coupled receptor, can activate intracellular signaling cascades. nih.govmdpi.comresearchgate.net This can lead to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com IP3 can trigger the release of Ca2+ from intracellular stores, increasing intracellular calcium levels. nih.govmdpi.com DAG, along with calcium, can activate protein kinase C (PKC), which is involved in the phosphorylation of proteins in the neurotransmitter release machinery, such as SNARE proteins. wikipedia.orgmdpi.com This cascade contributes to the stimulation of exocytosis. wikipedia.orgmdpi.com
While latroinsectotoxins also induce massive neurotransmitter release in insects, the specific intracellular signaling molecules and pathways involved may differ or have insect-specific variations. Given the presence of latrophilin homologs in insects, it is plausible that latroinsectotoxins could also engage G protein-coupled receptor signaling leading to increased intracellular calcium and activation of kinases involved in exocytosis. nottingham.ac.ukmpg.de Further research is needed to elucidate the precise intracellular signaling pathways activated by latroinsectotoxins in insect neurons.
Calcium-Dependent Mechanisms of Signal Transduction
One of the primary mechanisms by which this compound stimulates neurotransmitter release is through increasing intracellular calcium levels ontosight.ai. In the presence of extracellular calcium, this compound can form cation-permeable pores in the presynaptic membrane, allowing an influx of calcium ions into the nerve terminal wikipedia.orgbiorxiv.orgnih.govphysiology.org. This influx of calcium is a potent trigger for vesicular exocytosis, the process by which synaptic vesicles fuse with the plasma membrane to release their neurotransmitter content wikipedia.orgbiorxiv.org.
Studies on α-LTX, which is functionally similar to latroinsectotoxins in its mechanism but targets vertebrates, have shown that the toxin increases the sensitivity of the release mechanism to extracellular calcium embopress.org. This calcium-dependent effect is vesicular and can be blocked by botulinum neurotoxins, which target the SNARE proteins essential for vesicular fusion embopress.org. The formation of these cation channels is facilitated by divalent cations like calcium and magnesium, which catalyze the formation of tetrameric toxin structures that insert into the membrane wikipedia.orgbiorxiv.org.
Furthermore, the calcium-dependent action of this compound can also involve the mobilization of calcium from intracellular stores embopress.orgnih.gov. This process can be linked to the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and the subsequent release of calcium from the endoplasmic reticulum embopress.orgwikipedia.orgnih.gov.
Activation of Intracellular Signaling Cascades
This compound binding to its receptors can initiate various intracellular signaling cascades that contribute to neurotransmitter release. One such cascade involves the activation of Protein Kinase C (PKC) wikipedia.orgresearchgate.net. PKC is known to phosphorylate SNARE proteins, which are key components of the molecular machinery that mediates synaptic vesicle fusion and neurotransmitter release mdpi.comwikipedia.org. Phosphorylation of SNARE proteins by PKC can modulate their activity and promote exocytosis wikipedia.orgnih.gov.
Studies on α-LTX have demonstrated that it can induce the activation of PKC, leading to the phosphorylation of SNARE proteins such as SNAP-23, syntaxin-4, and VAMP-8 nih.gov. This suggests a role for PKC-dependent and potentially PKC-independent pathways in this compound-mediated exocytosis, particularly in the presence of extracellular calcium nih.gov. The involvement of SNARE proteins in this compound action is further supported by findings that the calcium-independent release mechanism requires synaptic SNARE proteins like synaptobrevin/VAMP and SNAP-25 mdpi.com.
Role of G-Protein Coupled Receptor (GPCR) Activation
Latrotoxins, including latroinsectotoxins, interact with specific receptors on the presynaptic membrane. One key class of receptors is latrophilin (also known as CIRL, Calcium-Independent Receptor for Latrotoxin), which belongs to the adhesion-type G protein-coupled receptor family researchgate.netresearchgate.net. Binding of this compound to latrophilin can activate associated G proteins, initiating downstream signaling cascades embopress.orgresearchgate.netwikipedia.org.
Latrophilin is coupled to G proteins, and its activation by latrotoxin can lead to the stimulation of phospholipase C (PLC) embopress.orgwikipedia.orgnih.gov. As mentioned earlier, PLC activation results in the production of IP3, which triggers the release of calcium from intracellular stores embopress.orgwikipedia.orgnih.gov. This GPCR-mediated signaling pathway contributes to the calcium-dependent effects of this compound embopress.orgnih.gov. While latrophilin can bind latrotoxin independently of divalent cations, its downstream signaling leading to calcium mobilization and exocytosis is often calcium-dependent embopress.orgresearchgate.netnih.gov. The activation of latrophilin by latrotoxin is considered a key mechanism for the receptor-mediated effects of the toxin, distinct from its pore-forming activity wikipedia.orgnih.gov.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not Available |
| Alpha-latrotoxin | Not Available |
| Alpha-latroinsectotoxin | Not Available |
| Delta-latroinsectotoxin | Not Available |
| Calcium | 270 |
| Magnesium | 5462228 |
| Inositol Trisphosphate (IP3) | 10489 |
| Diacylglycerol (DAG) | 5280737 |
| SNAP-25 | Not Available |
| Synaptobrevin/VAMP | Not Available |
| Syntaxin | Not Available |
| Protein Kinase C (PKC) | Not Available |
| Phospholipase C (PLC) | Not Available |
| Latrophilin | Not Available |
| Neurexin | Not Available |
| Protein Tyrosine Phosphatase Sigma (PTPσ) | Not Available |
Data Table: Mechanisms of Latrotoxin Action (Based on α-LTX research, often extrapolated to LITs)
| Mechanism | Calcium Requirement (Extracellular) | Calcium Requirement (Intracellular) | Vesicular Release | Blocked by Botulinum Neurotoxins | Receptors Involved | Downstream Signaling Involved |
| Pore Formation | Required for Ca²⁺ influx | Increased | Yes (via Ca²⁺ influx) | Partially/Context Dependent | Neurexins, Latrophilins, PTPσ | Direct Ca²⁺ influx |
| Receptor-Mediated (Latrophilin) | Often Required | Increased (from stores) | Yes | Yes | Latrophilin | G protein activation, PLC, IP3, PKC |
| Calcium-Independent | Not Required | Not Required | Yes (Small Vesicles) | No | Latrophilin | Direct intracellular action? |
Note: Information on latroinsectotoxins specifically is less detailed than for α-latrotoxin. The mechanisms described, particularly regarding signaling cascades and specific protein interactions, are largely based on studies of α-latrotoxin due to the high homology and suggested similar mechanisms of action within the latrotoxin family.
Biological Specificity and Comparative Toxicology Research
Insect-Specific Neurotoxicity Characterization
The insecticidal activity of latroinsectotoxins is mediated through their interaction with presynaptic nerve terminals, resulting in a massive efflux of neurotransmitters. This disruption of synaptic function is a hallmark of latrotoxin action.
Electrophysiological studies are crucial for understanding the precise mechanisms by which latroinsectotoxins affect insect neurons. While specific detailed reports focusing solely on latroinsectotoxin's direct effects on dorsal unpaired median (DUM) neurons in the provided search results are limited, DUM neurons are a well-established model for studying insect neuronal calcium currents and the effects of spider venom peptides. rcsb.org Research on other spider toxins using DUM neurons has shown varied effects on ion channels, including no effect on sodium and potassium channels but inhibition of calcium channels. This suggests that electrophysiological analysis of this compound on DUM neurons would likely focus on its impact on membrane potential, ion channel activity (particularly calcium influx), and the resulting changes in neuronal excitability and neurotransmitter release.
Latroinsectotoxins are known to act effectively at insect neuromuscular junctions. Studies have demonstrated that these toxins cause a significant increase in the frequency of spontaneously occurring miniature excitatory postsynaptic potentials (mEPSPs) or miniature Excitatory Junctional Potentials (mEJPs) at insect NMJs. This increased frequency is indicative of enhanced spontaneous neurotransmitter release from the presynaptic terminal. The action of this compound at the NMJ is likely mediated by an influx of extracellular calcium into the nerve terminals, which triggers the exocytosis of synaptic vesicles.
| Effect at Insect NMJ | Observation | Implication |
|---|---|---|
| Increase in mEPSP/mEJP frequency | Observed in blowfly larvae and Drosophila NMJs. | Enhanced spontaneous neurotransmitter release. |
| Requires extracellular Ca2+ for action | Action blocked or reduced in Ca2+-free conditions. | Calcium influx is crucial for toxin activity. |
Electrophysiological Studies on Insect Neurons (e.g., DUM neurons)
Phylum Selectivity Mechanisms
The distinct target specificity of latroinsectotoxins towards insects, as opposed to vertebrates or crustaceans, is a key area of research. This selectivity arises from molecular differences in the toxin-binding sites and the structural determinants of the toxins themselves.
Latrotoxins, including latroinsectotoxins, are understood to bind to specific receptors on the presynaptic membrane. In vertebrates, alpha-latrotoxin (B1139616) interacts with receptors such as neurexins and latrophilins (also known as CIRL). mdpi.com While the precise insect homologs targeted by latroinsectotoxins are areas of ongoing research, it is hypothesized that differences in the structure and expression of these receptor homologs across phyla are primary determinants of latrotoxin specificity. For instance, alpha-latrocrustatoxin shows varying degrees of homology with alpha-latroinsectotoxin and alpha-latrotoxin in corresponding regions, suggesting divergent evolution of these toxins and their receptors. Insect neurexin-1 homolog, insect adhesion G protein-coupled receptor L1 homolog, and insect receptor-type tyrosine-protein phosphatase S homolog have been suggested as potential binding partners for latroinsectotoxins.
The structural features of latroinsectotoxins play a critical role in their specific interaction with insect targets. Latrotoxins share a similar domain organization, typically including an N-terminal domain, a central domain with ankyrin repeats, and a C-terminal domain. uniprot.org The ankyrin repeat domains are known to be involved in protein-protein interactions and are thought to contribute to receptor binding. Variations in the number, arrangement, and specific sequences within these ankyrin repeats and other domains, particularly the C-terminal region, are likely responsible for the differential binding affinities and specificities of latrotoxins for receptors in different phyla. uniprot.org For example, the insect-specific delta-latroinsectotoxin has a truncated ankyrin repeat tail compared to alpha-latrotoxin and contains a highly negatively charged domain that could serve as an alternative receptor binding motif.
Genomic and Transcriptomic Research on Latroinsectotoxin Expression
Gene Cloning and Expression Studies
The cloning and expression of latroinsectotoxin genes are crucial steps for studying their structure-function relationships and exploring their potential uses, such as in developing bioinsecticides. nih.govwipo.int Early studies involved isolating the protein from venom and then cloning the corresponding gene. wipo.int
Recombinant Expression Systems (e.g., Baculovirus, E. coli)
Recombinant expression systems are utilized to produce latroinsectotoxins in controlled laboratory settings. Both baculovirus and Escherichia coli (E. coli) systems have been employed for the expression of latrotoxins, including latroinsectotoxins. While baculovirus systems have been used to produce active recombinant toxins, the yield has sometimes been relatively low. jneurosci.orgjneurosci.org E. coli has also been explored, although expressing active recombinant toxins in E. coli can be challenging due to factors like the need for proper disulfide bond formation, which is essential for the activity of some latrotoxins. jneurosci.orguts.edu.au However, specific E. coli strains have been developed that allow for the generation of active recombinant latrotoxins. jneurosci.org Studies have also investigated the expression of specific fragments of this compound, such as the C-terminal portion, in E. coli for applications like antibody production. researchgate.netresearchgate.net
Functional Expression Requirements (e.g., C-terminal truncation)
Research has shown that functional expression of latroinsectotoxins often requires post-translational processing, particularly C-terminal truncation. The native this compound is typically produced from a larger, non-toxic precursor protein. mdpi.comnih.govwipo.int For delta-latroinsectotoxin (δ-LIT), expression of the full-length cDNA in bacteria resulted in an inactive protein. However, expression of a C-terminally truncated protein corresponding to the size of the native toxin yielded a functionally active protein capable of inducing neurotransmitter release at the insect neuromuscular junction. nih.gov This suggests that the C-terminal region of the precursor may act as an inhibitory domain that is cleaved off to produce the mature, active toxin. biorxiv.orgresearchgate.net
Transcriptome Analysis of Venom Glands
Transcriptome analysis of spider venom glands provides a comprehensive view of the genes being actively transcribed, including those encoding toxins like latroinsectotoxins. This approach helps in identifying the diversity of toxins produced and understanding the molecular processes within the venom gland. nih.govmdpi.complos.org
Deep Sequencing and cDNA Library Analysis
Deep sequencing technologies, such as Illumina, combined with traditional cDNA library analysis, have revolutionized the study of spider venom gland transcriptomes. nih.govmdpi.complos.org These methods allow for high-throughput sequencing of mRNA extracted from venom glands, providing a detailed snapshot of the expressed genes. Deep sequencing offers greater coverage and sensitivity compared to traditional cDNA library sequencing, enabling the detection of both highly and lowly expressed transcripts. plos.org Studies utilizing these techniques on Latrodectus venom glands have led to the identification of numerous toxin-like proteins, including various latrotoxin isoforms. mdpi.complos.org For example, deep sequencing and cDNA library analysis of the Latrodectus tredecimguttatus venom gland transcriptome identified a significant number of toxin-like proteins, including members of the latrotoxin family. plos.org
Identification of Expressed Toxin Genes and Isoforms
Transcriptome analysis has been instrumental in identifying the repertoire of this compound genes and their isoforms expressed in spider venom glands. These studies have revealed that the latrotoxin family is larger and more diverse than previously thought, with multiple isoforms of latroinsectotoxins present in the venom gland transcriptome. d-nb.infouliege.bemdpi.comnih.gov For instance, transcriptome analysis of Steatoda nobilis venom glands identified numerous alpha-latrotoxins and delta-latroinsectotoxins, highlighting the presence of Latrodectus-like toxins in this species. uliege.bemdpi.com Similarly, studies on Latrodectus hesperus venom glands using RNA-Seq have identified a significant number of unique latrotoxin sequences. d-nb.infonih.gov The identification of these isoforms provides a basis for further research into their specific functions and evolutionary history. d-nb.info
Regulation of this compound Gene Expression
The regulation of this compound gene expression is a complex process that ensures the efficient production of venom components. While the precise mechanisms are still being investigated, studies have begun to shed light on factors influencing latrotoxin expression. Research using quantitative PCR has indicated that sex and feeding can play roles in regulating latrotoxin production. georgiasouthern.edugeorgiasouthern.edu For example, studies on Latrodectus geometricus showed significantly higher expression of latrotoxin genes in females compared to males. georgiasouthern.edugeorgiasouthern.edu Furthermore, alpha-latroinsectotoxin expression was found to be upregulated after female spiders were fed insects. georgiasouthern.edugeorgiasouthern.edu This suggests that the expression of latroinsectotoxins can be influenced by the spider's physiological state and prey availability. Genomic studies have also identified potential regulatory elements, such as long introns, associated with latrotoxin genes, which may play a role in their tissue-specific expression. nih.gov The high expression levels of latrotoxin genes specifically in venom glands, compared to other tissues, further underscore the tight regulatory control over their transcription. nih.gov
Sex-Biased Expression Patterns
Studies on this compound expression have revealed significant sex-biased patterns in certain widow spider species. Research on the brown widow spider (Latrodectus geometricus) has demonstrated a strong sex bias in the expression of both insect-specific and vertebrate-specific latrotoxins, with significantly higher expression observed in females compared to males. georgiasouthern.edugeorgiasouthern.edu Specifically, quantitative PCR analysis in L. geometricus showed an average of 30-fold higher expression of α-latroinsectotoxin genes in females. georgiasouthern.edugeorgiasouthern.edu This pronounced difference in expression levels is consistent with the ecological and life history distinctions between male and female widow spiders, where females are significantly larger and are the primary predators responsible for capturing prey using their webs. georgiasouthern.edu Similar observations regarding sex-specific expression have been noted in other Latrodectus species, such as the Western black widow (Latrodectus hesperus), where protein translations of latrotoxin homologs expressed at higher levels outside the venom gland transcriptome were most highly expressed in whole male tissue, suggesting potential sex-specific differences in venom components or function in other tissues. d-nb.info
| Species | Gene | Relative Expression (Female vs. Male) | Method | Source |
| Latrodectus geometricus | α-latroinsectotoxin | ~30-fold higher in females | Quantitative qPCR | georgiasouthern.edugeorgiasouthern.edu |
| Latrodectus geometricus | α-latrotoxin | ~30-fold higher in females | Quantitative qPCR | georgiasouthern.edugeorgiasouthern.edu |
| Latrodectus hesperus | Latrotoxin homologs | Higher in whole male tissue (non-venom gland biased) | RNA-Seq, BLASTp | d-nb.info |
Influence of Feeding and Prey Type on Expression Levels
The expression of latroinsectotoxins can be influenced by external factors such as feeding status and the type of prey encountered. In Latrodectus geometricus, studies have shown that the expression of α-latroinsectotoxin is upregulated following the consumption of insect prey. georgiasouthern.edugeorgiasouthern.edu This suggests that the spider can modulate its venom composition based on its dietary intake, potentially optimizing the venom's effectiveness against its typical insect prey. This upregulation upon insect feeding contrasts with the expression of α-latrotoxin, which did not show significant changes regardless of feeding condition in the same study. georgiasouthern.edugeorgiasouthern.edu The ability to adjust venom composition in response to prey availability or type highlights a potential mechanism for efficient resource allocation, ensuring that energy is directed towards producing toxins relevant to the encountered prey. georgiasouthern.edu
Transcriptional Control Mechanisms
While the precise transcriptional control mechanisms regulating this compound expression are not fully elucidated, research has provided some key insights. Transcriptomic analyses of widow spider venom glands have confirmed that latroinsectotoxins, along with other latrotoxins, are highly expressed in this tissue, indicating venom gland-specific transcription. nih.govnih.govuniprot.org The presence of multiple latrotoxin genes, including various this compound subtypes (α, β, γ, δ, ε), suggests that gene duplication events have played a significant role in the evolution and diversification of this toxin family. nih.govarcjournals.orgmdpi.comnih.govnih.goviosrjournals.org Studies on Latrodectus hesperus have characterized the gene structure of latrotoxins, revealing the presence of introns and potential for complex regulatory controls. nih.gov Furthermore, investigations have suggested the possibility of post-transcriptional regulation influencing latrotoxin expression, potentially involving proteins such as musashi-like proteins. nih.gov The mature latrotoxin proteins, including latroinsectotoxins, are produced from larger precursor polypeptides through post-translational processing, involving cleavage at specific sites. mdpi.comresearchgate.net The C-terminal region of latrotoxins contains multiple ankyrin repeats, which are thought to mediate protein-protein interactions and could play a role in the toxins' function and potentially their regulation or targeting within the venom synthesis pathway. nih.govresearchgate.netscielo.br
Biotechnological Applications and Research Tool Development
Potential as Bioinsecticides
The inherent toxicity of latroinsectotoxin to insects, the natural prey of black widow spiders, highlights its potential as an environmentally friendly alternative to conventional chemical insecticides. nih.govdntb.gov.uanih.govmdpi.comuq.edu.auresearchgate.net The increasing concerns regarding insecticide resistance and environmental impact associated with broad-spectrum chemicals have spurred the search for biodegradable and highly selective pest control agents, a niche that this compound could potentially fill. nih.govuq.edu.au
Mechanisms of Insecticidal Activity for Pest Control Research
This compound exerts its insecticidal effects by targeting the insect nervous system, primarily at the presynaptic nerve terminals. ontosight.ainih.govnih.govuniprot.org Similar to the action of α-LTX in vertebrates, this compound stimulates a massive and uncontrolled release of neurotransmitters, such as acetylcholine, glutamate, and GABA, from insect neurons. ontosight.ainih.govuniprot.org This excessive release leads to the disruption of normal synaptic transmission, causing paralysis and ultimately death in insects. nih.govuq.edu.au
The mechanism involves the binding of this compound to specific receptors on the neuronal membrane. While the specific receptors for latroinsectotoxins in insects are still being identified, studies suggest that insects possess homologs of the vertebrate receptors that bind α-LTX, including neurexins and latrophilins. nih.govuniprot.orgresearchgate.netnih.govphysiology.org Following receptor binding, this compound is believed to insert into the presynaptic membrane and form cation-permeable pores. nih.govuniprot.orgnih.govembopress.orgmdpi.comnih.gov This pore formation allows for an influx of extracellular cations, particularly calcium ions (Ca²⁺), into the nerve terminal. nih.govuniprot.orgnih.govembopress.orgmdpi.com The resulting increase in intracellular calcium concentration triggers the massive release of neurotransmitters. ontosight.ai Some research also indicates that this compound's effects on neurotransmitter release can occur even in the absence of extracellular Ca²⁺, suggesting additional mechanisms potentially involving the mobilization of intracellular calcium stores or direct interaction with the exocytotic machinery. nih.govnih.govembopress.orgnih.gov
The high potency of latroinsectotoxins against insect neurons, often at nanomolar concentrations, underscores their potential as effective bioinsecticides. researchgate.netnih.gov Research into the precise molecular interactions and signaling pathways activated by this compound in various insect species is crucial for understanding its full potential and for developing targeted pest control strategies.
Protein Engineering for Enhanced Specificity and Stability
While native this compound shows specificity for insects, protein engineering techniques can be employed to further enhance its target specificity and improve its stability for field applications. Modifying the toxin's structure could potentially increase its affinity for receptors in specific insect pests while reducing any potential effects on non-target organisms.
Furthermore, the proteinaceous nature of this compound means it can be susceptible to degradation by proteases in the insect gut or in the environment. researchgate.net Protein engineering could involve modifications to increase the toxin's resistance to proteolytic cleavage, thereby improving its stability and efficacy when delivered through ingestion or other routes. Strategies might include altering amino acid sequences in flexible loop regions or incorporating stabilizing structures.
Directed evolution and rational design approaches can be used to create this compound variants with optimized properties for specific pest control scenarios. For instance, engineering efforts could focus on developing variants that are more potent against particular insect species or that exhibit enhanced stability under specific environmental conditions.
Recombinant Production Strategies for Scalability
For this compound to be a commercially viable bioinsecticide, efficient and scalable production methods are essential. Recombinant DNA technology offers a powerful approach for producing large quantities of this compound. dntb.gov.uamdpi.com
Expression systems such as bacteria (e.g., Escherichia coli) and insect cells (e.g., using baculovirus expression systems) have been explored for the recombinant production of latrotoxins, including this compound. embopress.orgnih.govplantprotect.ruresearchgate.netresearchgate.net While expression in E. coli can yield large quantities of protein, the recombinant toxin may accumulate in inclusion bodies, requiring refolding procedures to obtain biologically active protein. plantprotect.ru Baculovirus expression systems, utilizing insect cells, can facilitate proper protein folding and post-translational modifications, potentially yielding more active recombinant toxin. embopress.orgnih.govresearchgate.net
Challenges in recombinant production include achieving high yields of the active, mature toxin, as latrotoxins are often produced as larger precursors that require post-translational processing, such as C-terminal truncation, for full activity. nih.govbiorxiv.orgembopress.orgresearchgate.net Optimizing expression vectors, host strains, and fermentation conditions are ongoing areas of research to improve the scalability and cost-effectiveness of recombinant this compound production. mdpi.complantprotect.ru
Applications in Neuroscience Research
Beyond its potential as a bioinsecticide, this compound is a valuable tool in neuroscience research, particularly for studying the intricate mechanisms of neurotransmitter release and synaptic function in insects. ontosight.ainih.govnih.gov Its ability to trigger massive exocytosis provides a means to bypass the normal regulatory pathways and study the core machinery involved in synaptic vesicle fusion and neurotransmitter release. ontosight.aibiorxiv.orgnih.govnih.gov
Tools for Dissecting Neurotransmitter Release Mechanisms
This compound's potent effect on neurotransmitter release makes it an invaluable tool for dissecting the molecular mechanisms underlying this fundamental process in insect neurons. By applying this compound to insect neuromuscular junctions or isolated insect neurons, researchers can induce and study the release of various neurotransmitters, including acetylcholine, glutamate, and GABA. ontosight.ainih.govuniprot.org
Studies using this compound have contributed to understanding the role of divalent cations, such as calcium and magnesium, in triggering neurotransmitter release. nih.govuniprot.orgmdpi.comnih.gov The toxin's ability to form cation-permeable pores in the neuronal membrane allows for controlled influx of these ions, enabling researchers to investigate their specific roles in initiating and sustaining exocytosis. nih.govuniprot.orgnih.govembopress.orgmdpi.com
Furthermore, this compound interacts with presynaptic proteins and receptors, providing a means to probe their involvement in the release process. Although insect-specific receptors are still being fully characterized, the interaction with homologs of neurexins and latrophilins in insects offers avenues for studying the roles of these proteins in synapse function and toxin action. nih.govuniprot.orgresearchgate.netnih.govphysiology.org
This compound can be used in conjunction with electrophysiological techniques to measure changes in miniature excitatory postsynaptic potentials (mEPSPs) and evoked potentials, providing insights into the kinetics and magnitude of neurotransmitter release. nih.gov Biochemical approaches, such as measuring neurotransmitter concentrations in the extracellular space, can also be employed to quantify the toxin-induced release.
Probes for Synaptic Plasticity Studies
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. This compound, by dramatically altering neurotransmitter release, can serve as a probe to investigate the consequences of altered synaptic function on plasticity mechanisms in insect nervous systems.
While much of the research on latrotoxins in synaptic plasticity has focused on α-LTX in vertebrate systems, the shared mechanisms of action within the latrotoxin family suggest that this compound can be similarly applied to insect models. nih.govnih.govnih.gov By inducing a sustained period of massive neurotransmitter release and subsequent depletion, this compound can be used to study the short-term and long-term effects on synaptic strength and the mechanisms involved in synaptic recovery and homeostasis. nih.govuq.edu.aunih.gov
Investigating how insect synapses respond to the drastic perturbation caused by this compound can reveal compensatory mechanisms and the resilience of the synaptic machinery. This can provide valuable insights into the fundamental principles of synaptic plasticity and how it is regulated in the insect nervous system.
Investigations into Endogenous Synaptic Protein Functions
Latroinsectotoxins, like other latrotoxins, exert their effects by targeting presynaptic nerve terminals, leading to a massive and uncontrolled release of neurotransmitters. biorxiv.orgnih.govontosight.ainih.gov This action is mediated through interactions with specific receptors on the neuronal membrane. While the receptors for vertebrate-specific α-LTX, such as neurexins and latrophilins, are well-characterized, the specific receptors for LITs in insects are still being identified. nih.govwikipedia.orgresearchgate.netnih.govbionity.comphysiology.org
The ability of LITs to trigger exhaustive neurotransmitter release makes them useful probes for studying the machinery involved in synaptic vesicle exocytosis in insects. By bypassing the normal physiological triggers for release, LITs can help researchers investigate the roles of various endogenous synaptic proteins in the vesicle docking, fusion, and release processes. Studies using LITs have contributed to the understanding of neurotransmitter release mechanisms in insect nervous systems. nih.gov The interaction of latrotoxins with receptors and subsequent membrane insertion and pore formation lead to an influx of cations, particularly calcium ions, which is a key trigger for exocytosis. biorxiv.orgnih.govwikipedia.orgnih.govbionity.comphysiology.orgsci.news This calcium influx pathway, distinct from voltage-operated calcium channels, can be studied using LITs in insect neuronal preparations. physiology.org
Furthermore, the study of how LITs interact with potential insect homologs of vertebrate synaptic proteins (like neurexins and latrophilins) can provide insights into the evolutionary conservation and divergence of synaptic adhesion and signaling molecules. nih.govresearchgate.netphysiology.orguniprot.org Research on δ-latroinsectotoxin, for instance, has explored its effects on gene expression profiles in insect-derived cells, indicating potential modulation of proteins involved in neurotransmitter synthesis, transport, and release. researchgate.net
Comparative Studies with Other Pore-Forming Toxins
Latroinsectotoxins belong to the family of pore-forming toxins (PFTs), a diverse group of proteins produced by various organisms that damage target cells by creating pores in their membranes. taylorandfrancis.comfrontiersin.orgportlandpress.com Comparing the structure, mechanism of action, and target specificity of LITs with other PFTs provides valuable information about the evolution of toxins and the fundamental principles of membrane interaction and pore formation.
Unlike some bacterial PFTs that may target specific lipids or have less receptor dependence for initial membrane interaction, latrotoxins, including LITs, rely on binding to specific protein receptors on the cell surface to efficiently insert into the membrane and form pores. wikipedia.orgnih.govbionity.comnih.gov This receptor-mediated targeting contributes to their phylum specificity. nih.govnih.govscielo.brmdpi.com
The pore formed by latrotoxins is typically described as a cation-permeable channel, allowing the influx of ions like Ca2+. biorxiv.orgnih.govwikipedia.orgnih.govbionity.comrcsb.orgnih.gov The structural basis of this pore formation involves the oligomerization of toxin monomers, often into tetrameric structures, followed by conformational changes that facilitate membrane insertion. biorxiv.orgnih.govnih.govnih.govresearchgate.netnih.govresearchgate.net
Lessons from Actinoporins and Other PFTs
Actinoporins, a family of PFTs isolated from sea anemones, offer a valuable point of comparison with latroinsectotoxins. While both are pore-forming toxins, they exhibit notable differences in their structure, membrane interaction, and pore formation mechanisms.
| Feature | Latroinsectotoxins (LITs) | Actinoporins |
| Origin | Latrodectus spiders (venom) | Sea anemones |
| Molecular Weight | High (110-140 kDa) nih.govmdpi.com | Lower (e.g., ~20 kDa for some) nih.gov |
| Key Structural Features | N-terminal region, C-terminal ankyrin repeats biorxiv.orgnih.govnih.goviosrjournals.org | Beta-sandwich core, N-terminal alpha-helix nih.govmdpi.comresearchgate.net |
| Oligomerization State for Pore | Primarily Tetramer biorxiv.orgnih.govnih.govnih.govresearchgate.net | Can vary, often oligomeric (e.g., tetrameric) mdpi.comresearchgate.net |
| Membrane Interaction | Requires specific protein receptors (e.g., neurexins, latrophilins for α-LTX; insect homologs for LITs) for efficient insertion nih.govwikipedia.orgresearchgate.netnih.govbionity.comphysiology.org | Enhanced by specific lipids, particularly sphingomyelin, and cholesterol nih.govmdpi.com |
| Pore Type | Cation-permeable channel biorxiv.orgnih.govwikipedia.orgnih.govbionity.comrcsb.orgnih.gov | Often proposed as toroidal pores, involving both protein and lipids mdpi.comresearchgate.netplos.org |
| Target Specificity | Phylum-specific (insects for LITs) nih.govnih.govscielo.brmdpi.com | Can exhibit lipid specificity nih.govmdpi.com |
While latrotoxins rely heavily on protein-receptor interactions to localize to the synaptic membrane and facilitate insertion, actinoporins primarily interact with specific membrane lipids, such as sphingomyelin, which acts as a de facto receptor for these toxins. nih.govmdpi.com This difference in initial membrane targeting highlights distinct evolutionary strategies for achieving membrane permeabilization.
Furthermore, the proposed pore structure differs. Latrotoxins form a defined channel upon tetramerization and insertion. biorxiv.orgnih.govnih.govnih.govresearchgate.net Actinoporins are often proposed to form toroidal pores, where the pore lining includes both protein segments and reorganized membrane lipids. mdpi.comresearchgate.netplos.org Studies on actinoporins have provided insights into how protein-lipid interactions contribute to pore architecture and membrane disruption, offering a contrast to the more protein-centric pore of latrotoxins. nih.govmdpi.comresearchgate.netplos.orgbiorxiv.org Lessons learned from the detailed structural and mechanistic studies of actinoporins, including the role of their N-terminal alpha-helix in membrane insertion, can inform research into analogous processes in latrotoxins, despite their structural differences. nih.govplos.org
Comparing LITs to other PFTs, such as bacterial toxins or immune system effectors like perforin, further emphasizes the unique features of latrotoxins, including their large size, complex domain organization, and reliance on specific protein receptors for targeting and action at the synapse. biorxiv.orgnih.govnih.govportlandpress.comresearchgate.net
Future Directions in Research and Development
Research into latroinsectotoxins continues to explore their potential in various applications and to deepen the understanding of their complex mechanisms. One significant area of future direction is the development of LITs as bioinsecticides. sci.newsmdpi.com Given their potent and specific activity against insects, LITs represent promising candidates for environmentally friendly pest control strategies. Future research will likely focus on optimizing their delivery, stability, and efficacy, potentially through protein engineering or formulation strategies. mdpi.com
Further detailed structural studies of individual LITs (α, β, γ, δ, ε) are needed to fully understand the molecular basis of their insect specificity and how subtle structural variations among LITs might lead to differential targeting or effects in various insect species. While some structural information on δ-latroinsectotoxin is available, high-resolution structures for all LITs and their complexes with insect receptors are crucial for rational design of modified toxins with enhanced properties. nih.govrcsb.orgnih.gov
Investigating the specific insect neuronal receptors that bind LITs is another critical future direction. Identifying and characterizing these receptors will provide a more complete picture of the toxin's mechanism of action and could reveal novel targets for insecticide development. nih.gov Understanding the interaction between LITs and the insect synaptic release machinery at a molecular level, similar to studies conducted with α-LTX in vertebrate systems, will yield further insights into synaptic function. biorxiv.orgnih.govresearchgate.net
Comparative studies with other PFTs will continue to be valuable, offering a broader context for understanding the diverse strategies employed by toxins to interact with membranes and disrupt cellular function. Future research may explore chimeric toxins or engineered proteins that combine desirable features from LITs and other PFTs for novel biotechnological applications beyond pest control. nih.govmdpi.com
Finally, continued research into the fundamental pore-forming mechanism of LITs, including the precise steps of oligomerization, membrane insertion, and channel formation in the context of the insect membrane environment and receptor interactions, will be essential for both basic scientific understanding and applied development. biorxiv.orgnih.govnih.govnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
